N-{4-[4-(1-{4-[4-(acetylamino)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluorometh yl)ethyl)phenoxy]phenyl}acetamide
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Overview
Description
N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE is a complex organic compound with a unique structure characterized by multiple phenoxy and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the acetylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then reacted with 4-fluorophenol under specific conditions to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-ACETYLAMINO-PHENOXY)-PHENYL)-ACETAMIDE: A simpler analog with similar functional groups.
Phenoxyacetamide Derivatives: Compounds with variations in the phenoxy and acetylamino groups.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, known for their unique chemical properties
Uniqueness
N-(4-{4-[1-{4-[4-(ACETYLAMINO)PHENOXY]PHENYL}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]PHENOXY}PHENYL)ACETAMIDE stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H24F6N2O4 |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
N-[4-[4-[2-[4-(4-acetamidophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C31H24F6N2O4/c1-19(40)38-23-7-15-27(16-8-23)42-25-11-3-21(4-12-25)29(30(32,33)34,31(35,36)37)22-5-13-26(14-6-22)43-28-17-9-24(10-18-28)39-20(2)41/h3-18H,1-2H3,(H,38,40)(H,39,41) |
InChI Key |
HYLDPXKTYUQJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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